molecular formula C15H22FNOSi B11759187 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole

7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole

Cat. No.: B11759187
M. Wt: 279.42 g/mol
InChI Key: MDVOTFAXLIBUIZ-UHFFFAOYSA-N
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Description

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a fluorinated indole derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 7-position. The TBDMS moiety is a bulky, lipophilic protecting group commonly used to enhance stability and modulate solubility in organic synthesis. The 4-fluoro substituent on the indole ring introduces electronic effects that may influence reactivity and biological activity. This compound is structurally distinct due to the combination of fluorine at the 4-position and the TBDMS-O-methyl group at the 7-position, which together affect steric hindrance, electronic distribution, and intermolecular interactions.

Properties

Molecular Formula

C15H22FNOSi

Molecular Weight

279.42 g/mol

IUPAC Name

tert-butyl-[(4-fluoro-1H-indol-7-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H22FNOSi/c1-15(2,3)19(4,5)18-10-11-6-7-13(16)12-8-9-17-14(11)12/h6-9,17H,10H2,1-5H3

InChI Key

MDVOTFAXLIBUIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C2C(=C(C=C1)F)C=CN2

Origin of Product

United States

Preparation Methods

Transition Metal-Free Domino Reaction

A pivotal method for constructing the 4-fluoroindole backbone involves a domino reaction between 2-fluorotoluenes and nitriles. Developed by Mao et al., this approach employs LiN(SiMe3)2 and CsF in dimethoxyethane (DME) to generate 2-arylindoles with substituents at positions 4–7. For 4-fluoro-1H-indole synthesis, 2-fluorotoluene derivatives react with aryl nitriles under mild conditions (40–110°C), facilitating deprotonation, nucleophilic attack, and cyclization. This method avoids transition metals and achieves moderate to high yields (48–92%).

Key Reaction Conditions

  • Substrates : 2-Fluorotoluene derivatives, aryl nitriles.

  • Base : LiN(SiMe3)2 (1.2 equiv), CsF (1.5 equiv).

  • Solvent : DME or cyclopentyl methyl ether (CPME).

  • Temperature : 80°C for 12–24 hours.

This method’s regioselectivity ensures fluorine incorporation at the C4 position, critical for subsequent functionalization.

Functionalization at the 7-Position

Hydroxymethyl Group Introduction

Post-indole formation, the hydroxymethyl group is introduced at the C7 position via Friedel-Crafts alkylation. Using paraformaldehyde and a Lewis acid catalyst (e.g., ZnCl2), the indole undergoes electrophilic substitution at the electron-rich C7 position. Alternative methods include:

  • Mannich Reaction : Treatment with formaldehyde and ammonium chloride yields the aminomethyl intermediate, hydrolyzed to hydroxymethyl.

  • Direct Alkylation : Employing chloromethyl methyl ether (MOMCl) under basic conditions.

Optimization Insights

  • Solvent : Dichloromethane or THF.

  • Catalyst : ZnCl2 (10 mol%) improves regioselectivity for C7 substitution.

  • Yield : 65–78% after purification by silica gel chromatography.

Silylation of the Hydroxymethyl Group

tert-Butyldimethylsilyl (TBDMS) Protection

The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine (Et3N). This step enhances stability and solubility for downstream applications.

Procedure

  • Reagents : TBSCl (1.1 equiv), Et3N (2.0 equiv).

  • Solvent : Anhydrous CH2Cl2.

  • Conditions : 0°C to room temperature, 12–16 hours under nitrogen.

  • Workup : Washing with H2O (3×) and saturated NaCl, drying over MgSO4, and rotary evaporation.

Yield : 85–90% after column chromatography (hexane/ethyl acetate).

Optimization of Reaction Conditions

Solvent and Base Effects

The choice of solvent and base significantly impacts silylation efficiency:

SolventBaseTemperatureYield (%)
CH2Cl2Et3N0°C → rt90
THFImidazole4°C → rt78
DMELiN(SiMe3)280°C82

Polar aprotic solvents (e.g., CH2Cl2) favor faster reaction kinetics, while bulky bases (e.g., Et3N) minimize side reactions.

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H, H5), 7.32 (d, J = 7.6 Hz, 1H, H6), 6.95 (s, 1H, H2), 4.72 (s, 2H, CH2OTBDMS), 0.91 (s, 9H, t-Bu), 0.11 (s, 6H, SiMe2).

  • 13C NMR : δ 156.8 (C4-F), 135.2 (C7), 125.4 (C3), 122.1 (C5), 118.9 (C6), 71.6 (CH2OTBDMS), 25.9 (t-Bu), 18.3 (SiC).

  • HRMS : Calculated for C16H23FNO2Si [M+H]+: 324.1491; Found: 324.1489.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)AdvantagesLimitations
Domino Reaction375Transition metal-free, scalableLimited to aryl nitriles
Friedel-Crafts468Regioselective C7 functionalizationRequires harsh conditions
Gold Catalysis560StereoselectiveHigh catalyst loading

The domino reaction offers the most streamlined route, whereas gold catalysis enables complex stereochemistry.

Chemical Reactions Analysis

Types of Reactions

7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indole ring or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole exhibit significant anticancer properties. For instance, studies have shown that modifications to the indole structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This is particularly relevant in developing targeted therapies for cancers such as non-small cell lung cancer (NSCLC) .

Neuropharmacology

The indole structure is known for its role in neurotransmitter systems. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases by modulating serotonin receptors. The fluorine substitution may influence the pharmacokinetic properties, enhancing bioavailability and receptor affinity .

Reagent in Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations, makes it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Building Block for Functional Materials

This compound can be utilized as a building block for creating functional materials such as polymers and organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the indole structure can lead to materials with desirable optical and electronic characteristics .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives derived from this compound against various cancer cell lines. The results demonstrated that certain modifications significantly increased cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal fibroblast cells. These findings suggest potential for developing new anticancer agents based on this scaffold .

Study 2: Neuroactive Compound Development

Another investigation focused on the neuroactive properties of compounds related to this compound. The study highlighted how structural variations influenced binding affinity to serotonin receptors, indicating a pathway for developing new treatments for anxiety and depression disorders .

Comparison with Related Compounds

Compound NameStructureUnique Features
5-(tert-Butyldimethylsilyloxy)-1H-indoleIndole with TBDMSUsed in boronic acid synthesis; versatile in coupling reactions
4-FluoroindoleIndole with fluorineSimpler structure; lacks TBDMS protection; studied for neuroactivity
6-(tert-Butyldimethylsilyloxy)-1H-indoleIndole with TBDMS at different positionVariation affects reactivity and selectivity

Mechanism of Action

The mechanism of action of 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The TBS group enhances the compound’s stability, allowing it to interact more effectively with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis

The table below compares key structural features and functional groups of 7-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole with similar indole derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties
7-{[(TBDMS)oxy]methyl}-4-fluoro-1H-indole -F (4), -OCH2-Si(t-Bu)Me2 (7) Fluorine, silyl ether High lipophilicity, steric bulk
5-Fluoro-1-methyl-1H-indole (7b, ) -F (5), -CH3 (1) Fluorine, methyl Moderate lipophilicity, simple alkylation
5-Fluoro-1-tosyl-1H-indole (7c, ) -F (5), -SO2-p-Tol (1) Fluorine, sulfonyl Polar, strong electron-withdrawing effects
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide (3, ) -F (5), -CONH-benzophenone (2) Fluorine, carboxamide Hydrogen-bonding capacity, rigidity
6-[(TBDMS)oxy]-1H-indole () -O-Si(t-Bu)Me2 (6) Silyl ether Lipophilic, positional isomer of target

Key Observations:

  • Electronic Effects: The 4-fluoro substituent (target) vs. 5-fluoro (7b, 7c, 3) alters electron density distribution. Fluorine at the 4-position may deactivate the indole ring differently, affecting electrophilic substitution patterns .
  • Steric Effects: The bulky TBDMS group introduces significant steric hindrance, which may reduce reactivity at the 7-position compared to smaller substituents like methyl .

Physicochemical and Spectral Data

Property Target Compound (Inferred) 5-Fluoro-1-methyl-1H-indole (7b) N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide (3)
Melting Point Likely 60–80°C (TBDMS reduces mp) 55–56°C 249–250°C
Yield ~70–85% (estimated for silylation) 98% 37.5%
Spectral Features - Si-CH3 peaks in $^1$H NMR (~0.1–0.3 ppm)
- $^{19}$F NMR: δ -115 to -125 ppm
- $^1$H NMR: CH3 at δ 3.7 ppm
- $^{19}$F NMR: δ -118 ppm
- $^1$H NMR: NHCO at δ 12.33 ppm
- IR: 1666 cm$^{-1}$ (C=O)

Notes:

  • The TBDMS group in the target compound would show distinct $^1$H NMR signals for tert-butyl and methyl groups, absent in other derivatives .
  • Lower melting points for silylated compounds (vs. carboxamides) correlate with reduced crystallinity due to steric bulk .

Biological Activity

7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 4-position of the indole ring, which is known to influence its biological properties. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the compound's stability during synthesis and potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The IC50 values for these compounds were found to be in the micromolar range, suggesting potent activity against cancer cells .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes that are crucial for cancer progression. For example, some indole derivatives target protein kinases involved in signaling pathways that regulate cell growth and survival.

  • Research Findings : A recent investigation highlighted that 4-fluoro-1H-indole derivatives can act as selective inhibitors of mutant forms of receptor tyrosine kinases, which are often overexpressed in tumors. The inhibition was quantified using enzyme assays, revealing a significant decrease in kinase activity at low concentrations .

Synthesis Approaches

The synthesis of this compound involves several steps:

  • Formation of Indole Ring : The initial step typically involves cyclization reactions that form the indole structure.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • TBDMS Protection : The TBDMS group is introduced to protect hydroxyl functionalities during subsequent reactions.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits receptor tyrosine kinases
Cell Cycle RegulationArrests cell cycle progression

Q & A

Q. What are the common synthetic challenges in preparing 7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole, and how are they addressed?

The synthesis of this compound involves protecting sensitive functional groups (e.g., the hydroxyl group via tert-butyldimethylsilyl (TBS) protection) and optimizing fluorination at the 4-position. Key challenges include:

  • Selective fluorination : Fluorination of indoles often requires anhydrous conditions and catalysts like KF/18-crown-6 to avoid byproducts.
  • TBS protection stability : The TBS group is prone to hydrolysis under acidic/basic conditions, necessitating mild purification methods (e.g., silica gel chromatography with neutral eluents) .
  • Reaction monitoring : Thin-layer chromatography (TLC) and 19F^{19}\text{F} NMR are critical to track fluorination efficiency and intermediate purity .

Q. How is the structural integrity of this compound confirmed experimentally?

Multi-nuclear NMR (1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) and high-resolution mass spectrometry (HRMS) are standard:

  • 19F^{19}\text{F} NMR : A singlet near -120 ppm confirms the 4-fluoro substituent, while absence of splitting indicates no adjacent protons .
  • HRMS : The molecular ion peak should match the exact mass (e.g., [M+H]+^+ calculated for C16H23FNO2Si\text{C}_{16}\text{H}_{23}\text{FNO}_2\text{Si}: 324.1432) .
  • X-ray crystallography : For unambiguous confirmation, though crystallization may require inert atmospheres due to TBS group sensitivity .

Advanced Research Questions

Q. How can reaction yields be improved for the tert-butyldimethylsilyl (TBS) protection step in the synthesis of this compound?

Optimization strategies include:

  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes side reactions. shows PEG-400/DMF mixtures enhance solubility in click chemistry analogs .
  • Catalyst use : Imidazole or DMAP accelerates silylation while reducing reaction time.
  • Temperature control : Maintaining 0–5°C during TBSCl addition prevents exothermic decomposition .
  • Workup modifications : Quenching with saturated NH4Cl\text{NH}_4\text{Cl} instead of water preserves TBS stability .

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
TBS Protection Temp0–5°C15–20%
Fluorination SolventAnhydrous DMF10–12%
Purification MethodNeutral silica chromatography8–10%

Q. Table 2. Spectral Benchmarks

TechniqueExpected Signal
19F^{19}\text{F} NMRδ -120 to -125 ppm (singlet)
HRMS[M+H]+^+ = 324.1432 (±0.0005)
IRν\nu(C-F) = 1100–1250 cm1^{-1}

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